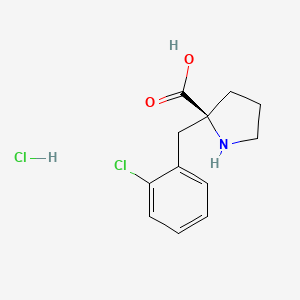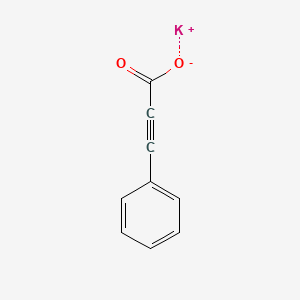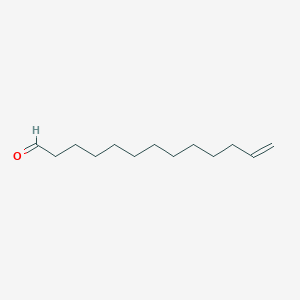
12-Tridecenal
描述
12-Tridecenal is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond and an aldehyde functional group at the terminal position. The molecular formula of this compound is C13H24O. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions: 12-Tridecenal can be synthesized through various methods, including the oxidation of 12-Tridecenol or the hydroformylation of dodecene. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield the aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of dodecene. This process involves the reaction of dodecene with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium-based catalyst. The reaction conditions are carefully controlled to ensure high yield and selectivity towards the desired aldehyde.
化学反应分析
Types of Reactions: 12-Tridecenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 12-Tridecenoic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form 12-Tridecenol using reducing agents such as sodium borohydride (NaBH4).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Addition Reactions: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 12-Tridecenoic acid.
Reduction: 12-Tridecenol.
Addition Reactions: Halogenated derivatives such as 12-Tridecenyl chloride or bromide.
科学研究应用
12-Tridecenal has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its role in biological signaling and as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anti-inflammatory properties.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma and is also used as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 12-Tridecenal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to various biological effects. In the context of its use as a pheromone, this compound binds to specific olfactory receptors in insects, triggering behavioral responses.
相似化合物的比较
2-Tridecenal: Another unsaturated aldehyde with a double bond at the second carbon position.
Tridecanal: A saturated aldehyde with no double bonds.
12-Methyltridecanal: A methyl-substituted derivative of tridecanal.
Comparison:
12-Tridecenal vs. 2-Tridecenal: Both compounds have similar molecular structures but differ in the position of the double bond. This difference can lead to variations in their chemical reactivity and biological activity.
This compound vs. Tridecanal: The presence of a double bond in this compound makes it more reactive in addition reactions compared to the saturated tridecanal.
This compound vs. 12-Methyltridecanal: The methyl group in 12-Methyltridecanal introduces steric hindrance, which can affect its reactivity and interaction with biological targets.
属性
IUPAC Name |
tridec-12-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,13H,1,3-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIGUEYKNYGPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720749 | |
| Record name | Tridec-12-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63618-39-3 | |
| Record name | Tridec-12-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


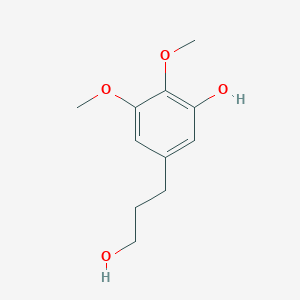
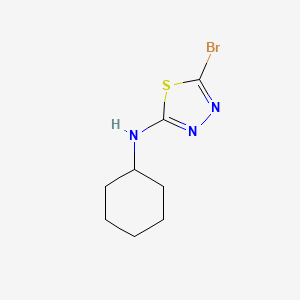


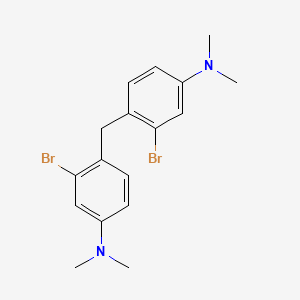
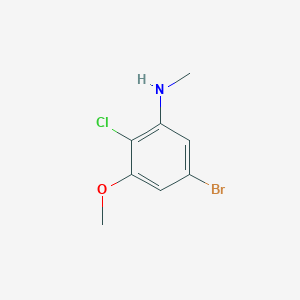
![4-[(3-Chlorophenoxy)methyl]piperidine](/img/structure/B3276169.png)
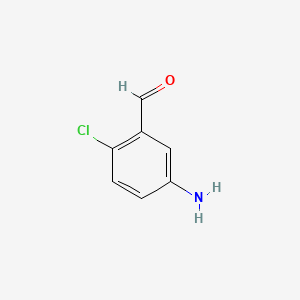
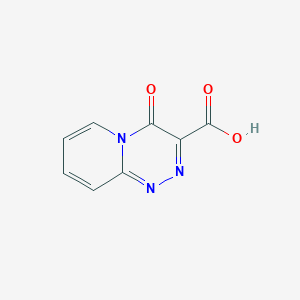
![3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3276194.png)

AMINE](/img/structure/B3276207.png)
